Cas no 12161-08-9 (Zirconyl Hydroxide)

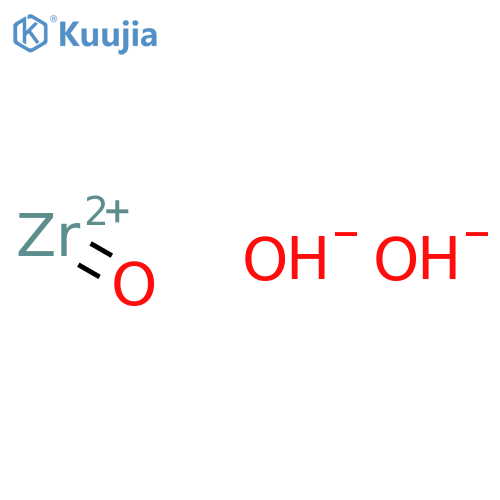

Zirconyl Hydroxide structure

商品名:Zirconyl Hydroxide

Zirconyl Hydroxide 化学的及び物理的性質

名前と識別子

-

- Zirconium hydroxideoxide (Zr(OH)2O)

- Zirconyl hydroxide

- Zr(OH)2O

- Q4161305

- 12161-08-9

- Zirconyl Hydroxide

-

- インチ: InChI=1S/3H2O.Zr/h3*1H2;/q;;;+2/p-2

- InChIKey: NDTOHWZNOZBLQX-UHFFFAOYSA-L

- ほほえんだ: O.[OH-].[OH-].[Zr+2]

計算された属性

- せいみつぶんしりょう: 139.905093g/mol

- どういたいしつりょう: 139.905093g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 26.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53000

- LogP: -0.47240

Zirconyl Hydroxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Z485055-5g |

Zirconyl Hydroxide |

12161-08-9 | 5g |

$ 2720.00 | 2022-06-02 | ||

| TRC | Z485055-5000mg |

Zirconyl Hydroxide |

12161-08-9 | 5g |

$ 3284.00 | 2023-04-12 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-503714-5 g |

Zirconyl Hydroxide, |

12161-08-9 | 5g |

¥36,101.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-503714-5g |

Zirconyl Hydroxide, |

12161-08-9 | 5g |

¥36101.00 | 2023-09-05 | ||

| TRC | Z485055-2.5g |

Zirconyl Hydroxide |

12161-08-9 | 2.5g |

$ 1200.00 | 2023-09-05 | ||

| TRC | Z485055-10000mg |

Zirconyl Hydroxide |

12161-08-9 | 10g |

$ 4920.00 | 2023-04-12 | ||

| TRC | Z485055-10g |

Zirconyl Hydroxide |

12161-08-9 | 10g |

$ 4080.00 | 2022-06-02 |

Zirconyl Hydroxide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

12161-08-9 (Zirconyl Hydroxide) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量